molecular formula C12H15Cl2N3 B3049679 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride CAS No. 2152677-40-0

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

Cat. No. B3049679
M. Wt: 272.17
InChI Key: UKTHRMMETXCGBZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₃H₁₅Cl₂N₃

  • Molecular Weight : Approximately 296.19 g/mol

  • Appearance : Typically a white to off-white crystalline powder



Synthesis Analysis

The synthesis of this compound involves the chlorination of a pyridine ring. The chloromethylation step introduces the chloromethyl group at the 3-position of the pyridine ring. The presence of the isopropyl-pyrazole moiety further enhances its pharmacological properties.



Molecular Structure Analysis

The molecular structure of 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride consists of the following components:



  • A pyridine ring (with the chloromethyl group at the 3-position)

  • An isopropyl-pyrazole substituent attached to the pyridine ring

  • A hydrochloride salt counterion



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Nucleophilic Substitution : The chloromethyl group can be replaced by other nucleophiles, leading to the synthesis of derivatives.

  • Base-Catalyzed Hydrolysis : The hydrochloride salt can undergo hydrolysis under basic conditions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in polar solvents (e.g., water, methanol)

  • Melting Point : Varies depending on the crystalline form

  • Stability : Sensitive to light and moisture


Scientific Research Applications

Corrosion Inhibition

  • Pyridine–Pyrazole Compounds as Steel Inhibitors: Compounds similar to 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine have been studied for their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. 2-(3-methyl-1H-pyrazol-5-yl)pyridine, a related compound, showed significant inhibition efficiency, acting mainly as a cathodic inhibitor and demonstrating an S-shaped adsorption isotherm on the steel surface (Bouklah et al., 2005).

Synthesis and Structural Studies

  • Synthesis of Pyrazole Derivatives: Research has been conducted on the synthesis and characterization of pyrazole derivatives similar to the queried compound, highlighting their potential in developing new chemical entities. This includes studies on their crystal structure and computational analysis (Shen et al., 2012).

Catalysis

  • Use in Ethylene Oligomerization Reactions: Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, closely related to the queried compound, have been studied as catalysts in ethylene oligomerization reactions. The catalytic activities and product distributions were significantly influenced by the solvent and co-catalyst used (Nyamato et al., 2014).

Antioxidant and Antimicrobial Activity

  • Novel Synthesis for Antioxidant and Antimicrobial Applications: A study describes the synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, showing significant potential in antioxidant and antimicrobial applications (Bonacorso et al., 2015).

Photoinduced Tautomerization

  • Photoinduced Tautomerization in Pyrazolylpyridines: Compounds like 2-(1H-pyrazol-5-yl)pyridine, closely related to the queried compound, exhibit photoinduced tautomerization, indicating their potential in photochemical applications (Vetokhina et al., 2012).

Electronic and Optical Applications

  • Use in Organic Light-Emitting Diodes (OLEDs): Research on 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit in OLEDs illustrates the versatility of such compounds in optoelectronic applications. The study focused on tuning optoelectronic parameters for efficient performance (Li et al., 2016).

Antimycobacterial Activity

  • Antimicrobial and Antimycobacterial Activity: Compounds similar to 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine have been synthesized and tested for antimicrobial and antimycobacterial activity, indicating potential medical applications (R.V.Sidhaye et al., 2011).

Safety And Hazards


  • Toxicity : This compound may be toxic if ingested, inhaled, or absorbed through the skin. Handle with care.

  • Hazardous Reactions : Avoid contact with strong bases or reducing agents.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on this compound could explore:



  • Pharmacological Applications : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize and evaluate derivatives with modified substituents.

  • Biological Activity : Study its effects on specific biological targets.


properties

IUPAC Name

3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.ClH/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12;/h3-7,9H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHRMMETXCGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

CAS RN

2152677-40-0
Record name Pyridine, 3-(chloromethyl)-2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2152677-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.258.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol) (440 mg, 2.02 mmol) in DCM (4 mL) was added SOCl2 (2 eq) at 0° C. The reaction mixture was stirred at RT for 15 mins and concentrated to dryness. The crude solid was suspended in toluene and concentrated to dryness. The process was repeated three times and dried under vacuum to give 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (432 mg) as an off-white solid, which was used for next step without further purification. MS (ESI) m/z 236.5 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Metcalf, C Chuang, K Dufu, MP Patel, A Silva-Garcia… - RN - drugapprovalsint.com
Voxelotor, also known as GBT-440, is a hemoglobin S allosteric modulator. GBT440 Inhibits Sickling of Sickle Cell Trait Blood Under In Vitro Conditions Mimicking Strenuous Exercise. …
Number of citations: 0 drugapprovalsint.com

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